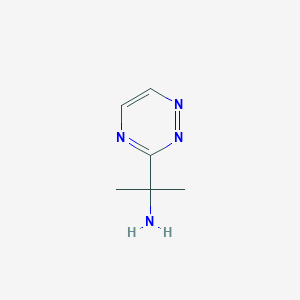

2-(1,2,4-Triazin-3-yl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(1,2,4-triazin-3-yl)propan-2-amine |

InChI |

InChI=1S/C6H10N4/c1-6(2,7)5-8-3-4-9-10-5/h3-4H,7H2,1-2H3 |

InChI Key |

PJQZKUGLQCOABI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CN=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,2,4 Triazin 3 Yl Propan 2 Amine

Stereoselective Synthesis Methodologies Towards Chiral Analogs

While 2-(1,2,4-Triazin-3-yl)propan-2-amine itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which may exhibit enhanced biological activity or serve as valuable chiral building blocks. Chiral analogs could be designed, for instance, by introducing stereocenters on the triazine ring or on substituents.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy can be applied to the synthesis of chiral analogs of this compound.

A hypothetical chiral auxiliary-based approach could involve the use of a chiral 1,2-dicarbonyl compound in the cyclization step with an achiral amidrazone. For example, a chiral α-ketoaldehyde derived from a natural product like camphor (B46023) or a chiral amino acid could be employed. The inherent chirality of the dicarbonyl compound would direct the formation of a specific diastereomer of the resulting dihydotriazine, which could then be oxidized to the chiral triazine.

Another strategy would be to attach a chiral auxiliary to the amidrazone precursor. For instance, a chiral amine could be used to form a chiral amidine, which is then converted to the amidrazone. The chiral auxiliary would then influence the stereoselectivity of a subsequent reaction, such as the addition of a nucleophile to the triazine ring, before being cleaved to yield the enantiomerically enriched product.

Table 1: Hypothetical Chiral Auxiliary-Based Synthesis of a Chiral Analog

| Step | Description | Reactants | Reagents and Conditions | Product |

| 1 | Attachment of Chiral Auxiliary | Prochiral triazine precursor | Chiral auxiliary (e.g., Evans oxazolidinone), coupling agent | Chiral auxiliary-bound triazine precursor |

| 2 | Diastereoselective Reaction | Chiral auxiliary-bound triazine precursor | Reagent to introduce stereocenter | Diastereomerically enriched product |

| 3 | Cleavage of Chiral Auxiliary | Diastereomerically enriched product | Cleavage reagent (e.g., LiOH, H₂O₂) | Enantiomerically enriched chiral triazine analog |

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. sigmaaldrich.com This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction, generating a chiral product from a prochiral substrate.

For the synthesis of chiral analogs of this compound, asymmetric catalysis could be employed in several ways. For instance, a prochiral dihydotriazine intermediate, formed from the condensation of an amidrazone and a dicarbonyl compound, could be enantioselectively oxidized to the corresponding chiral triazine using a chiral oxidizing agent or a metal complex with a chiral ligand.

Alternatively, a pre-formed triazine could undergo an asymmetric transformation. For example, a prochiral triazine with a suitable functional group could be subjected to an enantioselective reduction, alkylation, or other bond-forming reaction catalyzed by a chiral transition metal complex or an organocatalyst. nih.govrsc.org Chiral phosphoric acids, for instance, have been successfully used in the asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles, demonstrating the potential of chiral catalysts in controlling stereochemistry in triazine-related systems. nih.gov

Table 2: Hypothetical Asymmetric Catalysis for a Chiral Analog

| Reaction Type | Substrate | Catalyst | Reagent | Product |

| Asymmetric Hydrogenation | Prochiral triazine with C=C bond | Chiral Rhodium or Iridium complex | H₂ | Chiral triazine with a new stereocenter |

| Asymmetric Alkylation | Prochiral triazine | Chiral Phase-Transfer Catalyst | Alkylating agent | Enantiomerically enriched alkylated triazine |

| Asymmetric C-H Functionalization | Substituted triazine | Chiral Palladium complex | Functionalizing agent | Chiral functionalized triazine |

Process Optimization and Scale-Up Considerations for Efficient Production

The transition from a laboratory-scale synthesis to an efficient and cost-effective industrial-scale production requires careful optimization of the entire process. For the synthesis of this compound, several key factors would need to be considered.

A plausible and scalable synthetic route would likely involve the condensation of a suitable amidrazone, such as 2-amino-2-methylpropanamidrazone, with a readily available 1,2-dicarbonyl compound like glyoxal (B1671930). The optimization of this process would focus on several aspects:

Starting Material Sourcing and Cost: The availability and cost of the starting materials are critical for large-scale production. Identifying reliable suppliers and potentially developing more economical synthetic routes for key intermediates would be a primary concern.

Reaction Conditions: A thorough investigation of reaction parameters is necessary to maximize yield and minimize reaction time. This includes optimizing temperature, pressure, concentration of reactants, and stoichiometry. The use of a catalyst to accelerate the reaction and improve efficiency would also be explored.

Solvent Selection: The choice of solvent is crucial for reaction performance, product isolation, and environmental impact. An ideal solvent would provide good solubility for the reactants, facilitate the reaction, and be easily recoverable and recyclable. Green solvents would be preferred to minimize the environmental footprint of the process.

Work-up and Purification: The work-up procedure should be simple, efficient, and scalable. This may involve extraction, filtration, and crystallization. The purification method, such as recrystallization or chromatography, needs to be optimized to achieve the desired product purity with minimal product loss. For large-scale production, crystallization is generally preferred over chromatography due to its lower cost and higher throughput.

Safety and Environmental Considerations: A comprehensive safety assessment of all chemicals and reaction steps is essential. This includes understanding the thermal stability of intermediates and products, as well as the potential for hazardous byproducts. Waste minimization and the development of environmentally benign procedures are also critical aspects of a sustainable manufacturing process.

Table 3: Process Optimization Parameters for the Synthesis of this compound

| Parameter | Laboratory Scale | Optimized for Scale-Up | Rationale |

| Solvent | Dichloromethane, Methanol | Ethanol, Water, or a biphasic system | Improved safety, lower cost, and reduced environmental impact. |

| Temperature | -78 °C to reflux | 20-80 °C | Energy efficiency and operational simplicity. |

| Purification | Silica gel chromatography | Crystallization, Distillation | Cost-effectiveness and higher throughput for large quantities. |

| Reagent Stoichiometry | Excess of one reagent | Near-stoichiometric amounts | Cost reduction and waste minimization. |

| Reaction Time | 24-48 hours | 4-12 hours | Increased plant capacity and reduced operational costs. |

| Work-up | Liquid-liquid extraction with organic solvents | Direct precipitation/filtration, phase separation | Simplified procedure, reduced solvent usage. |

By systematically addressing these optimization and scale-up considerations, a robust and economically viable process for the production of this compound can be developed.

Chemical Reactivity and Mechanistic Pathways of 2 1,2,4 Triazin 3 Yl Propan 2 Amine

Reactivity of the 1,2,4-Triazine (B1199460) Ring System in 2-(1,2,4-Triazin-3-yl)propan-2-amine

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic is central to its reactivity, making it prone to reactions with nucleophiles and engaging in inverse electron-demand Diels-Alder reactions. wikipedia.org

Nucleophilic Aromatic Substitution Reactions on the Triazine Core

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Aryl halides with strong electron-withdrawing groups on the ring can undergo this type of substitution. chemistrysteps.com In the case of this compound, while the parent ring is not halogenated, the principle of nucleophilic attack is fundamental to its chemistry. Should a leaving group be present on the triazine core, nucleophiles would readily displace it. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com

The high reactivity of 1,2,4-triazine N-oxides towards nucleophiles allows for the study of nucleophilic substitution of hydrogen. researchgate.net For instance, 1,2,4-triazine 4-oxides react with stable carbanions to yield 5-substituted 1,2,4-triazines through a deoxygenative nucleophilic substitution of hydrogen. rsc.org Similarly, Grignard reagents can add to 1,2,4-triazine 4-oxides, leading to 5-alkyl or 5-aryl substituted 1,2,4-triazines after aromatization. researchgate.net

| Triazine Substrate | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 5-Bromo-1,2,3-triazine | Phenols | 5-Aryloxy-1,2,3-triazine | Basic conditions acs.org |

| 1,2,4-Triazine 4-oxide | Grignard Reagents (R-MgX) | 5-Alkyl/Aryl-1,2,4-triazine | Addition followed by aromatization researchgate.net |

| 2,4,6-Trichloro-1,3,5-triazine | Alcohols, Thiols, Amines | Mono-, di-, or tri-substituted triazines | Stepwise substitution at controlled temperatures frontiersin.org |

Electrophilic Substitution Reactions and Functionalization

Electrophilic aromatic substitution on the 1,2,4-triazine ring is generally difficult due to the ring's electron-deficient character. The nitrogen atoms deactivate the ring towards electrophilic attack. However, functionalization can be achieved through other means, often involving the introduction of substituents that can then be modified. The synthesis of various substituted 1,2,4-triazines is often accomplished through condensation reactions of 1,2-dicarbonyl compounds with amidrazones. nih.gov While direct electrophilic substitution on the triazine core of this compound is unlikely, functionalization of the propan-2-amine group can be a route to introduce new functionalities to the molecule.

Ring Opening and Rearrangement Mechanisms of the Triazine Moiety

The 1,2,4-triazine ring can undergo ring-opening and rearrangement reactions under various conditions. For instance, treatment of 1,2,4-triazines with reducing agents, oxidants, or acids can lead to a ring contraction, yielding imidazole derivatives. researchgate.net The 1,2,4-triazines can also participate in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles. This reaction typically forms a bicyclic intermediate which then extrudes a molecule of nitrogen gas to form a new aromatic ring, such as a pyridine (B92270). wikipedia.org

Oxidation and Reduction Pathways Affecting the Triazine Ring

The nitrogen atoms in the 1,2,4-triazine ring can be oxidized to form N-oxides. These N-oxides are valuable intermediates as they can activate the triazine ring for further functionalization, particularly towards nucleophilic substitution. researchgate.net Reduction of the triazine ring is also possible. For example, the reduction of a pyrazolo[5,1-c] acs.orgrsc.orglibretexts.orgtriazine ring with diborane has been reported to lead to the formation of 1,2,3,4-tetrahydropyrazolo[5,1-c] acs.orgrsc.orglibretexts.orgtriazines. researchgate.net The synthesis of 1,2,4-triazines can also involve a final oxidation step from a dihydrotriazine intermediate. acs.org

Reactivity of the Propan-2-amine Functional Group

The propan-2-amine group in this compound is a primary amine, which is a versatile functional group capable of a wide range of reactions. pressbooks.pub The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. libretexts.org

Amine Reactivity: Acylation, Alkylation, and Condensation Reactions

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is typically fast and proceeds in high yield. libretexts.org The use of a base is common to neutralize the acidic byproduct. libretexts.org More recently, methods for the chemoselective acylation of primary amines using potassium acyltrifluoroborates in acidic aqueous conditions have been developed. acs.orgnih.gov

| Primary Amine | Acylating Agent | Product | Key Features |

|---|---|---|---|

| General R-NH2 | Acetyl Chloride | N-Acetyl Amide | Rapid reaction, often in the presence of a base. ias.ac.in |

| General R-NH2 | Potassium Acyltrifluoroborates | Amide | Proceeds in water at acidic pH, tolerates other functional groups. acs.orgnih.gov |

| General R-NH2 | Acid Anhydride | Amide | Common and efficient method for amide synthesis. libretexts.org |

Alkylation: The direct alkylation of primary amines with alkyl halides is a common method for synthesizing more substituted amines. libretexts.org However, this reaction can be difficult to control and often leads to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the amine with each alkylation step. libretexts.orgjove.com Strategies to achieve selective monoalkylation include using a large excess of the primary amine or employing specific reaction conditions that favor the deprotonation of the reactant amine while keeping the product amine protonated. rsc.orgjove.com

Condensation Reactions: Primary amines undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). wikipedia.orgresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is reversible and is often driven to completion by removing the water formed. wikipedia.org Various catalysts, including Lewis acids and solid-supported acids like Amberlyst-15, can be used to promote these condensations. researchgate.net

Reactions Involving the Geminal Methyl Groups Adjacent to the Amine

The geminal methyl groups attached to the carbon bearing the amino group introduce significant steric hindrance around the amine's nitrogen atom and the adjacent carbon. This steric bulk can influence the accessibility of the amine for reactions and may also affect the reactivity of the C-H bonds of the methyl groups themselves.

In the context of transition metal-catalyzed C-H activation, the functionalization of C(sp³)–H bonds adjacent to an amine is a known synthetic strategy. acs.orgnih.gov For instance, palladium-catalyzed reactions can activate methyl groups near a secondary amine to form nitrogen heterocycles. nih.gov However, the presence of two methyl groups, as in the case of this compound, presents a unique steric environment. While the Thorpe-Ingold effect, or the gem-dimethyl effect, is known to facilitate cyclization reactions by altering bond angles and increasing the rate of ring closure, its influence on intermolecular reactions of these specific methyl groups is less predictable without experimental data. acs.orgresearchgate.net The steric hindrance provided by the geminal dimethyl arrangement could potentially direct reactions to less sterically congested sites on the molecule or necessitate more forcing reaction conditions. osti.govnih.gov

It is important to note that a comprehensive search of the scientific literature did not yield specific examples of reactions directly involving the geminal methyl groups of this compound.

Intermolecular and Intramolecular Reaction Mechanisms

The reactivity of this compound in intermolecular and intramolecular reactions is largely governed by the electrophilic nature of the 1,2,4-triazine ring and the nucleophilic character of the primary amine.

The 1,2,4-triazine ring system is known to participate in inverse electron-demand Diels-Alder (IEDDA) reactions, a type of pericyclic reaction. nih.govacs.org In these reactions, the electron-deficient triazine acts as the diene, reacting with electron-rich dienophiles. The outcome of these cycloadditions can be the formation of a new heterocyclic ring system, often with the extrusion of a stable molecule like dinitrogen.

For instance, 1,2,4-triazines can react with strained alkynes, such as bicyclononynes, in strain-promoted IEDDA reactions. nih.gov This type of reaction is a cornerstone of bioorthogonal chemistry. While the specific reactivity of this compound in such cycloadditions has not been documented, the presence of the propan-2-amine substituent at the 3-position would be expected to influence the electronic properties of the triazine ring and, consequently, its reactivity as a diene. The steric bulk of the substituent could also play a role in the approach of the dienophile.

The general course of an IEDDA reaction involving a 1,2,4-triazine is depicted in the following table:

| Reactants | Reaction Type | Intermediate | Product |

| 1,2,4-Triazine, Dienophile | [4+2] Cycloaddition | Bicyclic adduct | New heterocyclic ring (e.g., pyridine) + N₂ |

While specific studies on the radical chemistry of this compound are not available, the general reactivity of N-heterocycles and alkylamines in radical reactions provides some insight. Nitrogen-containing heterocycles can be synthesized and functionalized through radical cascade reactions. acs.org The stability of any radical intermediates is a key factor in these pathways.

Free-radical halogenation is a common reaction for alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgyoutube.comorganicchemistrytutor.comyoutube.com In the context of this compound, the geminal methyl groups could potentially undergo radical substitution. However, the presence of the amine and the triazine ring would likely influence the selectivity of such reactions.

Nitrogen-centered radicals can also be involved in cyclization reactions to form a variety of nitrogen heterocycles. nih.gov The generation of such a radical from the amino group of this compound could potentially lead to intramolecular reactions if a suitable radical acceptor is present elsewhere in the molecule or in an interacting species.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The structural features of this compound suggest its potential utility in catalytic applications, either as a substrate for further functionalization or as a ligand for a metal catalyst.

While the direct use of this compound as an organocatalyst is not documented, related 3-alkyl-1,2,4-triazine derivatives have been explored in organocatalytic enantioselective C-H functionalization. nih.govrsc.org In these systems, the triazine moiety can act as a platform for the construction of stereocenters. The primary amine group in this compound could potentially participate in organocatalytic cycles, for example, by forming iminium or enamine intermediates, although the steric hindrance from the geminal methyl groups might impede such reactivity.

The nitrogen atoms of the 1,2,4-triazine ring and the lone pair of the amino group make this compound a potential ligand for transition metals. Derivatives of 3-amino-1,2,4-triazole have been shown to form complexes with various transition metals, creating structures with different dimensionalities. thieme-connect.comresearchgate.net Similarly, 3-(2-pyridyl)-1,2,4-triazine derivatives have been used to create binuclear lead(II) complexes. nih.gov

As a substrate, the 1,2,4-triazine ring can be functionalized using palladium-catalyzed cross-coupling reactions. thieme-connect.com For example, 3-methylsulfanyl-1,2,4-triazines have been successfully coupled with boronic acids and organostannanes. thieme-connect.com This suggests that if the amino group of this compound were to be replaced by a suitable leaving group, similar cross-coupling reactions could be employed to introduce new substituents at the 3-position. Furthermore, palladium-catalyzed C-N cross-coupling has been used to synthesize 3-amino-1,2,4-triazine derivatives from the corresponding aryl bromides. rsc.org

The following table summarizes some representative palladium-catalyzed cross-coupling reactions that could be relevant for the functionalization of a 1,2,4-triazine core:

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki Coupling | 3-Halo-1,2,4-triazine, Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-1,2,4-triazine |

| Stille Coupling | 3-Halo-1,2,4-triazine, Organostannane | Pd(PPh₃)₄ | 3-Substituted-1,2,4-triazine |

| Buchwald-Hartwig Amination | 3-Halo-1,2,4-triazine, Amine | Pd catalyst, Ligand, Base | 3-Amino-1,2,4-triazine |

Coordination Chemistry and Metal Complexation of 2 1,2,4 Triazin 3 Yl Propan 2 Amine

Ligand Design Principles and Chelation Properties of 2-(1,2,4-Triazin-3-yl)propan-2-amine

The molecule this compound incorporates a 1,2,4-triazine (B1199460) ring, a six-membered heterocycle containing three nitrogen atoms. These triazine derivatives are recognized for their diverse biological activities and their capacity to act as ligands in coordination chemistry. The arrangement of nitrogen atoms in the triazine ring, along with the proximate amine group, presents multiple potential binding sites for metal ions.

The chelation properties of ligands containing 1,2,4-triazine moieties are influenced by the electronic and steric characteristics of the substituents on the triazine ring. The presence of both a triazine ring and an amine group in this compound suggests its potential to act as a bidentate or even a multidentate ligand. The nitrogen atoms of the triazine ring are considered "soft" donors, which indicates a preference for coordinating with softer metal ions. Conversely, the nitrogen of the amine group is a "hard" donor, favoring coordination with harder metal ions. This hard-soft donor combination could lead to selective complexation with specific metal ions.

Research into related 1,2,4-triazine-based ligands has demonstrated their effectiveness in various applications, including the separation of actinides from lanthanides in nuclear fuel reprocessing. For instance, bis-1,2,4-triazine ligands are among the most promising soft N-donor ligands for this purpose. The design of these ligands often involves creating a coordination cavity that is sensitive to the size of the metal ion.

Synthesis and Advanced Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of advanced techniques to determine their structure, composition, and properties.

Transition Metal Complexes (e.g., Cu, Fe, Ni, Co, Ru)

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide range of ligands. The synthesis of transition metal complexes with ligands similar to this compound has been reported. For example, series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol in an alcoholic medium. nih.gov The characterization of these complexes often involves techniques such as:

X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Spectroscopic Methods:

FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can be used to determine the coordination geometry.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to probe the structure of diamagnetic complexes in solution.

Magnetic Susceptibility Measurements: These measurements help in determining the oxidation state and the spin state of the central metal ion in paramagnetic complexes.

A study on a 1D Ni(II) coordination polymer highlighted the hydrolysis of a bis(pyrazolyl)-s-triazine ligand during the reaction, leading to a complex where the modified ligand acts as a bidentate NN-chelate. mdpi.com This demonstrates that the reaction conditions can significantly influence the final structure of the complex.

Coordination with Lanthanide and Actinide Metals (if applicable)

The coordination chemistry of 1,2,4-triazine-based ligands with lanthanides and actinides is of significant interest, particularly for applications in nuclear waste separation. These ligands have shown promise in selectively extracting trivalent actinides from trivalent lanthanides. fz-juelich.de The selectivity is attributed to the subtle differences in the ionic radii and electronic properties of the f-block elements.

Studies on ligands such as 6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2':6',2''-terpyridine have shown the formation of 1:1 complexes with Eu(III) and Ce(III). nih.gov NMR titration experiments with a 1,2,4-triazine-3-carboxamide based ligand suggested the formation of a chiral 1:1 complex with La(III), indicating that the coordination cavity of the ligand is sensitive to the size of the metal ion. researchgate.net

Formation of Main Group Metal Adducts

While less common than transition metal complexes, main group metals can also form adducts with suitable ligands. The formation of these adducts is often studied in the gas phase using mass spectrometry. Adduct ions are formed by the interaction of a precursor ion with one or more atoms or molecules. acdlabs.com The formation of metal adducts can be influenced by the presence of lone pairs on the analyte molecule and the composition of the sample matrix. acdlabs.com For instance, in electrospray ionization mass spectrometry, the use of certain mobile phase additives can suppress or enhance the formation of metal ion adducts. semanticscholar.org

Coordination Modes and Binding Sites

The coordination of this compound to a metal center can occur through one or more of its nitrogen atoms.

Nitrogen Atom Coordination via the Triazine Ring and the Amine Moiety

The 1,2,4-triazine ring possesses three nitrogen atoms, each with a lone pair of electrons available for coordination. The specific nitrogen atoms involved in binding will depend on steric factors and their relative basicities. The amine group attached to the propan-2-yl substituent provides an additional nitrogen donor site.

This arrangement allows for several potential coordination modes:

Monodentate: The ligand binds to the metal center through a single nitrogen atom, either from the triazine ring or the amine group.

Bidentate: The ligand chelates to the metal center using two nitrogen atoms. A likely bidentate coordination would involve one nitrogen from the triazine ring and the nitrogen from the amine group, forming a stable five- or six-membered chelate ring. Coordination could also occur through two adjacent nitrogen atoms of the triazine ring.

Bridging: The ligand can bridge two metal centers, with different nitrogen atoms coordinating to each metal.

Studies on related triazine and triazole-based ligands have shown various coordination behaviors. For example, in some transition metal complexes with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand, it acts as a bidentate ligand, coordinating through a sulfur atom and an amine group. nih.gov In complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (TPTZ), the ligand typically exhibits a tridentate coordination mode. mdpi.com The versatility in coordination modes highlights the rich and complex chemistry of ligands containing nitrogen heterocycles.

Catalytic Applications of Metal Complexes Derived from 2-(1,2,4-Triazin-3-yl)propan-2-amineNo research data available.

Heterogeneous CatalysisNo research data available.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the coordination chemistry and metal complexation of this compound, with a specific focus on its role in supramolecular assembly via metal-ligand interactions. Despite a thorough search of scientific databases and scholarly articles, no specific research findings, data tables, or detailed studies concerning the supramolecular structures formed by this particular compound could be located.

The field of supramolecular chemistry often involves the study of how molecules, such as this compound, can act as ligands that coordinate with metal ions to form larger, well-organized assemblies. These structures are held together by non-covalent interactions, and their formation is a key area of research in materials science and nanotechnology.

However, it appears that the specific interactions of this compound with metal ions and the resulting supramolecular architectures have not been documented in the available scientific literature. Therefore, it is not possible to provide an article with detailed research findings, including data on bond lengths, coordination geometries, or the specific types of supramolecular structures (e.g., coordination polymers, cages, or grids) that might be formed.

Further experimental research would be required to elucidate the coordination behavior of this compound and its potential for forming novel supramolecular assemblies. Such studies would involve synthesizing and characterizing metal complexes of this ligand to determine their structural and functional properties. Without such foundational research, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2 1,2,4 Triazin 3 Yl Propan 2 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule from first principles. For a molecule like 2-(1,2,4-triazin-3-yl)propan-2-amine, methods such as Density Functional Theory (DFT), often with a basis set like 6-311++G(d,p), would be employed to model its properties in a gaseous phase or with implicit solvent models.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Molecular Electrostatic Potential)

The electronic structure dictates the reactivity and chemical behavior of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

A hypothetical analysis would likely reveal that the HOMO is primarily localized on the electron-rich 1,2,4-triazine (B1199460) ring, particularly on the nitrogen atoms. The LUMO, conversely, would be expected to be distributed across the π-system of the triazine ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability |

The charge distribution analysis would likely show significant negative charges localized on the nitrogen atoms of the triazine ring due to their high electronegativity. The carbon atom of the triazine ring bonded to the propan-2-amine group would carry a partial positive charge.

A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions. It would be expected to show electronegative potential (red/yellow regions) concentrated around the nitrogen atoms of the triazine ring, indicating sites susceptible to electrophilic attack. In contrast, electropositive potential (blue regions) would likely be found around the amine group's hydrogen atoms, highlighting their potential as hydrogen bond donors.

Conformational Analysis and Identification of Energy Minima

Conformational analysis is performed to identify the most stable three-dimensional arrangements of a molecule. For this compound, the primary degree of rotational freedom is around the single bond connecting the isopropyl group to the triazine ring. A potential energy surface scan, performed by systematically rotating this bond, would reveal various conformers.

The analysis would likely identify several local energy minima, with the global minimum corresponding to the conformer that minimizes steric hindrance between the bulky isopropyl group and the triazine ring. The relative energies of these conformers determine their population distribution at a given temperature.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Global Min.) | 180° (anti-periplanar) | 0.00 | Most Stable |

| 2 (Local Min.) | 65° (gauche) | 1.5 | Less Stable |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Transitions)

Theoretical calculations can predict spectroscopic properties, which are invaluable for experimental validation. Vibrational frequency calculations, after applying an appropriate scaling factor, can be compared with experimental Infrared (IR) and Raman spectra.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Amine (NH₂) | 3350 - 3450 |

| C-H stretch (aliphatic) | Isopropyl group | 2950 - 3000 |

| C=N stretch | Triazine ring | 1550 - 1650 |

UV-Vis transitions can be predicted using Time-Dependent DFT (TD-DFT). For this molecule, transitions would likely involve π → π* excitations within the aromatic triazine ring and potentially n → π* transitions involving the lone pairs of the nitrogen atoms. These calculations would predict the maximum absorption wavelengths (λmax) and oscillator strengths, providing insight into the molecule's electronic absorption spectrum. A typical prediction might place a strong π → π* transition around 260-280 nm.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes and bulk properties that are inaccessible through static quantum calculations.

Solution-Phase Behavior and Solvent Effects

MD simulations in explicit solvent boxes (e.g., water, ethanol, or dimethyl sulfoxide) would reveal how the solvent environment affects the conformation and interactions of this compound. The primary amine and the nitrogen atoms of the triazine ring would be expected to act as hydrogen bond acceptors, while the amine hydrogens would be strong hydrogen bond donors.

In a polar protic solvent like water, a stable solvation shell would form around the molecule. Analysis of the radial distribution functions would likely show a high probability of finding water molecules in close proximity to the amine group and the triazine nitrogens, confirming strong solute-solvent hydrogen bonding. This solvation would influence the conformational preferences of the molecule compared to the gas phase.

Intermolecular Interactions and Aggregation Studies

Simulations of multiple solute molecules in a solution can be used to study their tendency to self-associate or aggregate. Given its structure, this compound could exhibit several types of intermolecular interactions:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor, allowing for the formation of strong intermolecular networks.

π-π Stacking: The electron-deficient triazine rings could engage in π-π stacking interactions, contributing to the stability of aggregates.

MD simulations could quantify the frequency and lifetime of these interactions, predicting whether the molecule is more likely to remain solvated as individual units or form dimers and larger oligomers in solution. Such studies are crucial for understanding properties like solubility and crystal packing.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions involving 1,2,4-triazine systems. By modeling the potential energy surface, researchers can identify key intermediates, transition states, and the energetic pathways that govern the formation and transformation of these heterocycles.

The synthesis of the 1,2,4-triazine ring is a cornerstone of its chemistry. Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the mechanisms of these cyclization reactions. For instance, the condensation of 1,2-dicarbonyl compounds with amidrazones is a common route to 1,2,4-triazines. DFT calculations can map out the reaction pathway, which typically involves initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic triazine ring.

A critical aspect of these studies is the localization of the transition state (TS) for each elementary step. The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. Furthermore, the calculated energy of the TS relative to the reactants determines the activation energy barrier, a key factor in predicting the reaction rate.

For example, in the inverse electron demand Diels-Alder (IEDDA) reaction, a characteristic reaction of 1,2,4-triazines, DFT calculations have been used to determine the activation energies. researchgate.net These studies reveal that the electronic nature of the substituents on the triazine ring and the dienophile significantly influences the energy barrier. Coordination of a metal fragment, such as Re(I), to the triazine ring has been computationally shown to lower the activation energy for IEDDA reactions, thereby increasing the reaction rate. northumbria.ac.uk This acceleration is attributed to a more favorable interaction energy and a lower distortion energy required for the triazine to adopt the transition state geometry. northumbria.ac.uk

| Reaction Type | Computational Method | Key Findings |

| Diels-Alder | DFT (B3LYP/6-31G(d)) | 1,2,4-triazine is less reactive than oxazinones; regioselectivity depends on the diene. researchgate.net |

| Metal-promoted Diels-Alder | DFT | Coordination of Re(I) to 1,2,4-triazine accelerates the reaction by a factor of 55. northumbria.ac.uk |

This table summarizes findings from computational studies on 1,2,4-triazine reactivity, illustrating how theoretical calculations can predict and explain reaction outcomes.

While locating a transition state is crucial, it is equally important to confirm that this TS indeed connects the desired reactants and products. This is achieved through an Intrinsic Reaction Coordinate (IRC) analysis. scm.comprotheragen.ai An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface, ideally leading to the reactant and product minima. uni-muenchen.demdpi.com This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction.

Ligand Field Theory and Metal-Ligand Bonding Analysis in Derived Complexes

The nitrogen atoms of the 1,2,4-triazine ring make it an excellent ligand for coordinating with metal ions, forming a diverse range of complexes. While Ligand Field Theory (LFT) provides a qualitative framework for understanding the splitting of metal d-orbitals upon coordination, modern computational methods like DFT offer a more detailed and quantitative picture of the metal-ligand bonding. nih.govresearchgate.netontosight.aiwikipedia.org

DFT calculations on metal complexes of 1,2,4-triazine derivatives allow for the analysis of frontier molecular orbitals (FMOs), which are crucial for understanding the electronic properties and reactivity of the complex. researchgate.netresearchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) often have significant contributions from both the metal d-orbitals and the ligand's π-system. The energy and composition of these orbitals dictate the nature of electronic transitions (and thus the color of the complex) and the strength and nature of the metal-ligand bond (σ-donation, π-donation, and π-backbonding).

For instance, in iron(II) complexes with 2,4-di(pyrazol-yl)-1,3,5-triazine ligands, DFT calculations have shown that the geometry imposed by the triazine ring leads to a weaker Fe-ligand σ-bonding interaction. whiterose.ac.uk This weaker interaction results in a smaller ligand field splitting, stabilizing the high-spin state of the iron(II) center. whiterose.ac.uk This demonstrates how computational analysis can directly probe the factors governing the magnetic properties of these complexes, a key concept in LFT.

| Metal Complex System | Computational Method | Key Insights into Metal-Ligand Bonding |

| [Fe(bpt)2]2+ (bpt = 2,4-di(pyrazol-yl)-1,3,5-triazine) | DFT | Weaker Fe-ligand σ-bonding due to ligand geometry, stabilizing the high-spin state. whiterose.ac.uk |

| Pb(II) with 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine | DFT / X-ray | Formation of binuclear complexes with varied coordination environments (holodirected and hemidirected). rsc.org |

| Fe(II) with substituted bipyridine and cyanide ligands | RIXS / DFT | Ligand substitution reshapes frontier orbitals, altering metal-ligand covalency and excited state energies. nih.gov |

This table presents examples of how computational studies elucidate the nuances of metal-ligand bonding in triazine-containing complexes, linking back to the core principles of Ligand Field Theory.

Quantitative Structure-Activity Relationships (QSAR) for Chemically Modified Derivatives (focused on chemical reactivity or binding, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property, such as reactivity or binding affinity. While widely used in drug discovery, QSAR can also be applied to understand and predict physicochemical properties and chemical reactivity. For 1,2,4-triazine derivatives, QSAR studies can provide valuable insights into how different substituents on the triazine ring affect their fundamental chemical behavior.

A QSAR study focused on chemical properties might use quantum chemical descriptors, which are calculated properties that reflect the electronic nature of the molecule. jocpr.com Descriptors such as the energy of the HOMO and LUMO, heat of formation, steric energy, and electronegativity can be correlated with experimental measures of reactivity or binding. jocpr.com For example, a higher HOMO energy generally correlates with greater nucleophilicity or susceptibility to oxidation, while a lower LUMO energy suggests greater electrophilicity.

One study developed QSAR models for a series of triazine derivatives using descriptors like heat of formation and steric energy, which are directly related to the stability and reactivity of the molecules. jocpr.com Another relevant application is the development of Quantitative Structure-Property Relationship (QSPR) models for the adsorption of triazines onto a surface. nih.gov In this case, the property being modeled is the binding affinity (q_max) to a polybenzimidazole material. The model successfully related the adsorption capacity to a set of theoretical molecular descriptors, identifying that the adsorption mechanism is likely governed by a combination of π-π and hydrogen-bonding interactions. nih.gov Such models are invaluable for designing triazine derivatives with tailored binding properties for applications in materials science or separation processes.

| QSAR/QSPR Study | Property Modeled | Key Descriptors |

| Triazine Derivatives | Chemical Reactivity (inferred) | Heat of formation, Steric energy, Total energy, LUMO energy. jocpr.com |

| s-Triazines Adsorption | Binding Affinity (q_max) | Combination of 1664 theoretical molecular descriptors. nih.gov |

This interactive data table showcases QSAR/QSPR studies on triazine derivatives that focus on chemical properties rather than biological activity, in line with the specified constraints.

Advanced Spectroscopic Characterization Techniques for Derived Systems of 2 1,2,4 Triazin 3 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For complex derivatives of 2-(1,2,4-triazin-3-yl)propan-2-amine, advanced NMR techniques are often required to achieve unambiguous structural assignment and to study their dynamic nature in solution and the solid state.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Complex Structural Assignment

One-dimensional (1D) NMR spectra of substituted triazines can be complex and difficult to interpret due to signal overlap and the presence of rotamers. tdx.cat Two-dimensional (2D) NMR experiments overcome these challenges by correlating different nuclei, providing a clearer picture of the molecular framework.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In a derivative of this compound, COSY spectra would reveal correlations within specific spin systems, such as the protons of an alkyl substituent on the triazine ring. tdx.cat

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining stereochemistry and spatial relationships between protons that are close in space, regardless of their bonding connectivity. libretexts.orgacdlabs.comyoutube.com For triazine derivatives with hindered rotation, NOESY can help identify which protons are on the same side of a restricted bond, thereby defining the preferred conformation or the structure of different rotamers. tdx.catresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the heteronucleus they are attached to, most commonly ¹³C or ¹⁵N. wikipedia.orglibretexts.orgyoutube.com This is extremely powerful for assigning carbon and nitrogen signals in the complex triazine core and its substituents. For instance, it can definitively link a specific proton signal to its corresponding carbon atom in the propan-2-amine moiety. researchgate.netipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons over longer ranges, typically two to four bonds. This is vital for piecing together the entire molecular skeleton. For example, an HMBC spectrum could show a correlation from the amine protons to the carbons of the triazine ring, confirming the connectivity of the side chain to the heterocyclic core. ipb.pt

Table 1: Representative 2D NMR Correlations for a Hypothetical Derivative Interactive Data Table

| Proton (¹H) Signal (ppm) | Correlated Carbon (¹³C) via HSQC (ppm) | Correlated Carbon (¹³C) via HMBC (ppm) | Correlated Proton (¹H) via COSY (ppm) | Correlated Proton (¹H) via NOESY (ppm) |

|---|---|---|---|---|

| 8.5 (s, 1H, Triazine-H) | 155.2 (Triazine-CH) | 160.1 (Triazine-C), 162.5 (Triazine-C) | - | 4.1 (CH₂) |

| 4.1 (t, 2H, N-CH₂) | 45.8 (N-CH₂) | 162.5 (Triazine-C), 28.9 (CH₂) | 2.1 (CH₂) | 8.5 (Triazine-H), 2.1 (CH₂) |

Solid-State NMR Spectroscopy for Materials and Polymers

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is essential for characterizing materials and polymers derived from this compound in their native, solid form. mdpi.com This is particularly relevant for applications in materials science where the solid-state structure dictates the material's properties.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ¹³C and ¹⁵N ssNMR can provide detailed information about the local environment of atoms within a polymer matrix. worktribe.comacs.org For instance, ssNMR can distinguish between crystalline and amorphous domains, identify different polymorphs, and probe intermolecular interactions like hydrogen bonding. worktribe.com In nitrogen-rich systems like triazines, ¹⁵N ssNMR is particularly powerful for probing the different nitrogen environments within the heterocyclic ring and amino substituents, which can be challenging to differentiate by other means. nih.goviastate.edursc.orgyoutube.com

Table 2: Example ¹⁵N Solid-State NMR Chemical Shifts for a Triazine-based Polymer Interactive Data Table

| Nitrogen Site | Isotropic Chemical Shift (δ, ppm) | Linewidth (Hz) | Assignment |

|---|---|---|---|

| N1 (Triazine) | 245.5 | 750 | Ring Nitrogen adjacent to substituent |

| N2 (Triazine) | 250.1 | 780 | Ring Nitrogen between other N atoms |

| N4 (Triazine) | 248.3 | 765 | Ring Nitrogen adjacent to substituent |

Dynamic NMR for Conformational Studies and Exchange Phenomena

Molecules are not static entities; they often undergo dynamic processes such as bond rotation and conformational changes. copernicus.org Dynamic NMR (DNMR) spectroscopy is used to study these phenomena when the rate of exchange is on the NMR timescale (approximately 10⁻¹ to 10⁵ s⁻¹). libretexts.org

For many amino-substituted triazines, rotation around the C(triazine)-N(amino) bond is restricted due to partial double-bond character. mdpi.comresearchgate.net This restricted rotation can lead to the existence of multiple stable conformers (rotamers) at room temperature, resulting in broadened or multiple sets of signals in the NMR spectrum. tdx.catresearchgate.net By recording NMR spectra at different temperatures, the dynamic process can be monitored. At low temperatures (slow exchange), sharp signals for each individual conformer are observed. As the temperature increases, the signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at high temperatures (fast exchange). tdx.cat Line-shape analysis of these variable-temperature spectra allows for the determination of the kinetic and thermodynamic parameters of the exchange process, such as the activation energy (ΔG‡) for rotation. rsc.orgresearchgate.net 2D exchange spectroscopy (EXSY) can also be used to identify exchanging sites and quantify the rates of these dynamic processes. mdpi.comgoettingen-research-online.de

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of novel compounds and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. nih.gov This accuracy allows for the unambiguous determination of the elemental composition of a novel derivative of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas, the correct formula can be identified with high confidence. nih.govnih.gov This is a critical first step in the characterization of any newly synthesized compound.

Table 3: HRMS Data for a Novel Triazine Derivative Interactive Data Table

| Proposed Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|

| C₁₀H₁₄N₆O | 235.1251 | 235.1255 | 1.7 |

| C₁₁H₁₆N₄O | 221.1397 | - | - |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net The fragmentation pattern obtained is characteristic of the molecule's structure and provides valuable insights into its connectivity. researchgate.netderpharmachemica.comresearchgate.net

For derivatives of this compound, MS/MS experiments can help confirm the structure and locate substituents. Common fragmentation pathways for triazine compounds include cleavage of the side chains and fragmentation of the heterocyclic ring itself. researchgate.net By analyzing the masses of the fragment ions, it is possible to deduce the structure of the precursor ion and understand the gas-phase ion chemistry. researchgate.netnih.gov This technique is particularly useful for differentiating between isomers, as they often exhibit distinct fragmentation patterns. researchgate.net

Table 4: Key MS/MS Fragments for a Hypothetical Substituted this compound Derivative ([M+H]⁺ = m/z 250.1) Interactive Data Table

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| 250.1 | 193.1 | 57.0 | Loss of C₄H₉ (tert-butyl group) |

| 250.1 | 167.1 | 83.0 | Cleavage of the propan-2-amine side chain |

| 250.1 | 111.0 | 139.1 | Fragmentation of the triazine ring |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural features of molecules by probing their vibrational modes. For derivatives and complexes of this compound, these techniques would be invaluable for confirming functional groups and understanding coordination environments.

Detailed Functional Group Analysis and Vibrational Mode Assignments in Derivatives and Complexes

A detailed analysis of the IR and Raman spectra of derivatives of this compound would involve the assignment of characteristic vibrational frequencies. Key functional groups expected to yield distinct signals include the N-H stretches of the amine, C-N stretching modes within the triazine ring, and various C-H bending and stretching vibrations. Upon formation of metal complexes, shifts in the vibrational frequencies of the triazine ring and the amine group would be anticipated, providing direct evidence of coordination. However, specific peer-reviewed studies containing this analysis for the title compound could not be located.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ vibrational spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time. Techniques like ATR-FTIR or Raman spectroscopy could be employed to track the formation of derivatives or complexes of this compound. By monitoring the appearance of product peaks and the disappearance of reactant signals, valuable kinetic and mechanistic information could be obtained. Studies demonstrating the application of in situ spectroscopy for reactions involving this specific compound are not present in the available literature. While research exists on using Raman spectroscopy for monitoring reactions of other triazines, such as MEA-triazine, this information is not directly applicable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules. For π-conjugated derivatives and metal complexes of this compound, UV-Vis and fluorescence spectroscopy would be particularly informative.

Electronic Transitions in Pi-Conjugated Derivatives and Metal Complexes

The introduction of π-conjugated systems to the this compound scaffold would be expected to give rise to intense electronic transitions in the UV-Vis region, specifically π→π* transitions. The position and intensity of these absorption bands would be sensitive to the extent of conjugation and the nature of any substituents. Similarly, the formation of metal complexes can lead to the appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. Detailed studies reporting on the electronic transitions of such derivatives of the title compound are not available in the searched scientific literature.

Fluorescence Quantum Yield and Lifetime Measurements for Optoelectronic Materials

If π-conjugated derivatives of this compound were to exhibit fluorescence, the measurement of their fluorescence quantum yields and lifetimes would be crucial for assessing their potential in optoelectronic applications. These parameters quantify the efficiency and dynamics of the emission process. A high quantum yield would indicate efficient light emission, a desirable property for materials used in devices like organic light-emitting diodes (OLEDs). No published data on the fluorescence properties, quantum yields, or lifetimes for derivatives of this specific compound could be found.

X-ray Crystallography for Molecular and Supramolecular Structures of Derivatives and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal. For derivatives and complexes of this compound, X-ray crystallography would provide unambiguous information on bond lengths, bond angles, and coordination geometries. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture. Despite the importance of this technique, there are no published crystal structures for this compound or its direct derivatives in the databases searched. While crystallographic data exists for other more complex 1,2,4-triazine (B1199460) systems, this information cannot be extrapolated to the title compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

X-ray crystallography stands as a definitive method for determining the solid-state structure of molecular compounds, providing precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. For derivatives of this compound, this technique is crucial for understanding the non-covalent interactions that govern their crystal packing, which in turn influence physical properties such as solubility and melting point.

Hydrogen Bonding: The presence of amine and triazine nitrogen atoms in the derivatives of this compound makes them potent donors and acceptors for hydrogen bonds. These interactions are fundamental to the formation of stable, ordered crystalline structures. For instance, in the crystal structure of 3-amino-1,2,4-triazine, intermolecular hydrogen bonds are key to stabilizing the crystal lattice consensus.app. Similarly, in more complex 1,2,4-triazine derivatives, hydrogen bonding plays a critical role. In the co-crystal structure of a 1,2,4-triazine derivative with a receptor, specific hydrogen bonds between the amino-triazine core and an asparagine residue were observed, with bond distances of 2.85 Å and 2.76 Å, highlighting the importance of these interactions in molecular recognition nih.govacs.org.

Pi-Stacking Interactions: The aromatic 1,2,4-triazine ring is electron-deficient, which facilitates π-π stacking interactions with other aromatic systems. These interactions, where the planes of aromatic rings are arranged in a parallel or near-parallel fashion, contribute significantly to the stability of the crystal structure. The nature of these interactions can be influenced by the substituents on the triazine ring. In a study of 1,2,4,5-tetrazine (B1199680) derivatives, which are also electron-deficient, the packing arrangements were found to be influenced by π-π stacking rsc.org. For derivatives of this compound, particularly those containing other aromatic moieties, π-π stacking is expected to be a significant factor in their crystal packing. For example, a perpendicular π–π stacking interaction was observed between the triazine core of a derivative and a phenylalanine residue in a protein binding pocket nih.govacs.org.

| Interaction Type | Donor/Acceptor/Participant | Distance (Å) | Reference |

| Hydrogen Bond | Amino-triazine core...Asn253 | 2.85 | nih.govacs.org |

| Hydrogen Bond | Amino-triazine core...Asn253 | 2.76 | nih.govacs.org |

| π–π Stacking | Triazine core...Phe168 | - | nih.govacs.org |

Chiral Structure Determination and Absolute Configuration Assignment

When the derived systems of this compound are chiral, determining their three-dimensional structure and assigning the absolute configuration of stereocenters is of paramount importance. X-ray crystallography of a single crystal is the most reliable method for the unambiguous determination of absolute configuration.

The process involves synthesizing a chiral derivative and obtaining a single crystal suitable for X-ray diffraction. The diffraction data can then be used to solve the crystal structure. By employing anomalous dispersion, the absolute configuration can be determined. For instance, in a study on chiral 4,5-dihydro-1H- consensus.appnih.govacs.org-triazoline derivatives, the absolute configuration of a newly generated stereocenter was unequivocally determined as (S) or (R) for different compounds in the series using X-ray crystallography whiterose.ac.uk. This method provides a definitive assignment that can be used to calibrate other stereochemical analysis techniques.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) descriptor to a chiral center based on the experimentally determined three-dimensional arrangement of its substituents libretexts.orglibretexts.org.

| Compound | Stereocenter | Assigned Absolute Configuration | Method | Reference |

| Chiral 4,5-dihydro-1H- consensus.appnih.govacs.org-triazoline derivative 8b | C(18) | S | X-ray Crystallography | whiterose.ac.uk |

| Chiral 4,5-dihydro-1H- consensus.appnih.govacs.org-triazoline derivative 8a | C-7 | R | X-ray Crystallography | whiterose.ac.uk |

| Chiral 4,5-dihydro-1H- consensus.appnih.govacs.org-triazoline derivative 8g | C-7 | R | X-ray Crystallography | whiterose.ac.uk |

| Chiral 4,5-dihydro-1H- consensus.appnih.govacs.org-triazoline derivative 8i | C-7 | R | X-ray Crystallography | whiterose.ac.uk |

| Chiral 4,5-dihydro-1H- consensus.appnih.govacs.org-triazoline derivative 8c | C-7 | S | X-ray Crystallography | whiterose.ac.uk |

| Chiral 4,5-dihydro-1H- consensus.appnih.govacs.org-triazoline derivative 8f | C-7 | S | X-ray Crystallography | whiterose.ac.uk |

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Stereochemical Elucidation of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for investigating the stereochemistry of chiral compounds in solution yale.eduwikipedia.org.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this difference (ΔA = AL - AR) or the molar ellipticity [θ] against wavelength. The resulting positive or negative peaks are known as Cotton effects. The sign and magnitude of the Cotton effect are characteristic of the stereochemistry of the molecule and the electronic transitions of its chromophores. For derivatives of this compound, the triazine ring and any other chromophoric substituents would give rise to CD signals that can be used to deduce the absolute configuration by comparison with structurally related compounds or with theoretical calculations. For example, α-amino acids of the L-configuration typically show a positive Cotton effect around 215 nm kud.ac.in.

Optical Rotatory Dispersion (ORD): ORD is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength vlabs.ac.in. An ORD curve is a plot of the specific rotation [α] versus the wavelength. In the vicinity of a chromophore's absorption band, the ORD curve will show a characteristic peak and trough, which is also referred to as a Cotton effect. The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. ORD can be used to determine the absolute configuration of chiral molecules, including those without a strong chromophore in the accessible UV-Vis region, as the rotation extends into the visible region.

The application of these techniques to chiral derivatives of this compound would involve dissolving the enantiomerically pure compound in a suitable solvent and recording the CD and ORD spectra. The resulting data would provide a "chiroptical fingerprint" that can be used for stereochemical assignment and for studying conformational changes in solution.

| Technique | Principle | Information Obtained | Application |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Wavelength and sign of Cotton effects. | Determination of absolute configuration, study of electronic transitions. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Wavelength and sign of Cotton effects, specific rotation at various wavelengths. | Determination of absolute configuration, can be used for compounds without strong UV chromophores. |

Advanced Synthetic Applications and Derivative Chemistry of 2 1,2,4 Triazin 3 Yl Propan 2 Amine

Role as a Key Building Block in Organic Synthesis

The presence of both a nucleophilic primary amine and an electron-deficient triazine ring makes 2-(1,2,4-triazin-3-yl)propan-2-amine a valuable precursor for the construction of diverse and complex molecular frameworks.

The dual functionality of this compound allows for its participation in a variety of cyclization and condensation reactions to form novel fused and spirocyclic heterocyclic systems. The primary amine can act as a nucleophile to react with a range of electrophiles, leading to the formation of new rings. For instance, reaction with α,β-unsaturated ketones can lead to the formation of pyrimidine-fused triazines, while condensation with diketones can yield diazepine-fused systems.

Furthermore, the 1,2,4-triazine (B1199460) ring itself can participate in cycloaddition reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgmdpi.com In these reactions, the triazine acts as the diene and reacts with electron-rich dienophiles, such as enamines or alkynes, to form pyridines after the extrusion of a molecule of nitrogen. wikipedia.org The propan-2-amine substituent can be used to tether the triazine to other molecules prior to the cycloaddition, or it can be modified post-cycloaddition to introduce further complexity.

A hypothetical reaction scheme illustrating the synthesis of a fused heterocyclic system is presented below:

| Reactant A | Reactant B | Conditions | Product | Heterocyclic System |

| This compound | 1,3-Diketone | Acid catalyst, heat | Triazino[4,3-a]diazepine derivative | Fused diazepine |

| This compound | α-Halo ketone | Base, solvent | Triazino[3,4-b] acs.orgnih.govoxazine derivative | Fused oxazine |

| This compound | Norbornadiene | Heat | Substituted pyridine (B92270) derivative | Pyridine |

Beyond the synthesis of fused heterocycles, this compound can serve as a scaffold for the construction of more elaborate molecular architectures. The primary amine provides a convenient handle for the attachment of various functional groups through amide bond formation, reductive amination, or nucleophilic substitution reactions. This allows for the systematic building of dendrimers, macrocycles, and other complex structures.

For example, the amine can be acylated with a dicarboxylic acid chloride, and the resulting amide can be further functionalized. Alternatively, the triazine ring can be modified through nucleophilic aromatic substitution of any leaving groups that may be present on the ring, or through the aforementioned IEDDA reactions to create highly substituted pyridine-based scaffolds. The combination of these synthetic strategies allows for a high degree of molecular diversity to be generated from this single building block.

Polymer Chemistry Applications

The bifunctionality of this compound also lends itself to applications in polymer chemistry, both in the synthesis of novel polymers and in the modification of existing ones.

This compound can be envisioned as a monomer or a precursor to a monomer for various polymerization techniques. For instance, the primary amine can be reacted with diacyl chlorides or diisocyanates in condensation polymerization to form polyamides or polyureas, respectively. The resulting polymers would feature the 1,2,4-triazine ring as a pendant group, which could impart specific properties such as thermal stability or coordination ability to the material.

Alternatively, the amine could be used to modify a polymerizable core. For example, reaction with acryloyl chloride would yield a triazine-containing acrylamide (B121943) monomer that could be subjected to free-radical polymerization. Similarly, reaction with an epoxide-containing monomer would generate a monomer suitable for ring-opening polymerization.

| Polymerization Type | Co-monomer | Resulting Polymer | Potential Properties |

| Condensation | Diacyl chloride | Polyamide | High thermal stability, metal-coordinating |

| Condensation | Diisocyanate | Polyurea | Hydrogen bonding networks, specific solubility |

| Addition | Acryloyl chloride (to form monomer) | Polyacrylamide | Functionalizable side chains, hydrogel formation |

Post-polymerization modification is a powerful tool for introducing new functionalities onto existing polymer backbones. nih.govwiley-vch.de The primary amine of this compound makes it an excellent candidate for grafting onto polymers with electrophilic side chains. For example, it can react with polymers containing ester, acyl chloride, or epoxide groups to covalently attach the triazine moiety.

This approach allows for the modification of the surface properties of materials, for instance, to enhance their hydrophilicity, to introduce metal-binding sites, or to create a platform for further chemical transformations. The triazine ring, being a nitrogen-rich heterocycle, can also influence the electronic and optical properties of the functionalized polymer.

Materials Science Applications

The incorporation of this compound into materials can lead to novel properties and applications in materials science. The nitrogen-rich triazine ring is known to be a good ligand for metal ions, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). acs.orgbohrium.comrsc.org

These materials can exhibit porosity, which is useful for gas storage and separation, or they can have interesting catalytic or photoluminescent properties. researchgate.netresearchgate.netrsc.org The propan-2-amine group can act as a secondary binding site or as a point of attachment for further functionalization of the MOF.

Furthermore, the triazine moiety can be incorporated into porous organic polymers (POPs). mdpi.comrsc.org These materials are typically synthesized through the polycondensation of rigid monomers and are of interest for applications in catalysis, sensing, and environmental remediation. The use of this compound as a building block for POPs could lead to materials with a high density of nitrogen sites, which could be beneficial for applications such as CO2 capture.

| Material Type | Key Feature | Potential Application |

| Metal-Organic Frameworks (MOFs) | Porosity, metal coordination | Gas storage, catalysis, sensing |

| Porous Organic Polymers (POPs) | High surface area, nitrogen-rich | CO2 capture, pollutant adsorption |

| Functionalized Surfaces | Modified surface properties | Biocompatible coatings, sensors |

Design of Functional Organic Materials with Tunable Properties

There is no available research that describes the design, synthesis, or characterization of functional organic materials derived from this compound. While 1,3,5-triazine (B166579) derivatives have been investigated for photo- and electroluminescent materials, similar studies on 1,2,4-triazine systems, particularly with this specific substitution, are not present in the current body of scientific literature. rsc.org

Derivatization Strategies for Functional Enhancement

Chemical Modification of the Amine Moiety for Specific Applications

Specific methods for the chemical modification of the primary amine moiety in this compound have not been reported. General reactions of primary amines are well-established, but their application to this specific molecule for targeted functional enhancement is not documented.

Functionalization of the Triazine Ring Through Various Reaction Pathways

While the 1,2,4-triazine ring can undergo various functionalization reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, there are no published studies detailing these transformations on this compound. researchgate.net The influence of the 3-(propan-2-amine) substituent on the reactivity of the triazine ring has not been investigated.

Application in Click Chemistry and Other Modular Synthesis Approaches

There is no evidence in the scientific literature of this compound or its derivatives being employed in click chemistry or other modular synthesis strategies. While 1,2,4-triazines have been explored as accelerating ligands in copper-catalyzed azide-alkyne cycloadditions (CuAAC), the specific role of this compound in such reactions is unknown. tennessee.eduorganic-chemistry.org The primary amine functionality could potentially be converted to an azide (B81097) for participation in click reactions, but this has not been reported.

Mechanistic Elucidation of Reactions Involving 2 1,2,4 Triazin 3 Yl Propan 2 Amine

Kinetic Investigations of Reaction Pathways

Kinetic studies are the cornerstone of mechanistic elucidation, providing quantitative data on how reaction rates respond to changes in reactant concentrations and temperature.

There are no published studies that have determined the rate law or the reaction order with respect to 2-(1,2,4-Triazin-3-yl)propan-2-amine or any of its potential reaction partners. Such an analysis would be crucial for understanding the molecularity of the rate-determining step of any transformation it undergoes.

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—provide insight into the energy profile and the degree of order in the transition state of a reaction. Without experimental rate data at different temperatures, these parameters for reactions involving this compound cannot be calculated.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, offering unambiguous evidence for proposed mechanistic pathways.

In reactions where proton transfer is a key step, deuterium (B1214612) exchange experiments can reveal the lability of specific protons. There is no available data from such experiments performed on this compound to investigate potential proton abstraction mechanisms.

The kinetic isotope effect (KIE) is a sensitive probe for bond-breaking or bond-forming events involving an isotopically substituted atom in the rate-determining step. No studies on the KIE for reactions of this compound have been reported.

Identification and Characterization of Reaction Intermediates

The direct or indirect detection and characterization of reaction intermediates are vital for confirming a proposed reaction mechanism. Spectroscopic or trapping experiments designed to identify intermediates in reactions of this compound have not been described in the scientific literature.

Spectroscopic Detection of Transients and Unstable Intermediates

There is currently no available data from spectroscopic studies, such as time-resolved NMR, transient absorption spectroscopy, or other advanced techniques, that have been applied to detect and characterize transient or unstable intermediates in reactions involving this compound. Such studies are crucial for elucidating reaction pathways, but have not been reported for this compound.

Computational Verification of Proposed Mechanisms (Cross-reference to Section 5)